1-(4-Bromobenzyl)piperidine-4-carbohydrazide
Overview
Description
1-(4-Bromobenzyl)piperidine-4-carbohydrazide (1-BBPC) is an organic compound with a wide range of applications in scientific research. It is a member of the piperidine class of compounds and is a derivative of piperidine. It is a white crystalline solid that is soluble in water and organic solvents. It is a versatile compound that has been used in a variety of scientific fields, including biochemistry, pharmacology and medicinal chemistry.
Scientific Research Applications
Microwave-Assisted Synthesis and Biological Activities
1-(4-Bromobenzyl)piperidine-4-carbohydrazide demonstrates relevance in medicinal chemistry due to its involvement in the synthesis of sulfonyl hydrazone and piperidine derivatives. These compounds, synthesized through microwave-assisted techniques, have been evaluated for their antioxidant capacity and anticholinesterase activity, showcasing significant biological activities (Karaman et al., 2016).
Synthesis and Evaluation as Anticancer Agents
Research includes the synthesis of propanamide derivatives bearing 4-piperidinyl-1,3,4-oxadiazole, with the aim of evaluating them as potential anticancer agents. These compounds have shown promising results in initial studies and are considered potential leads for further research in cancer therapy (Rehman et al., 2018).
Antibacterial Study
The compound has been used in the synthesis of N-substituted derivatives showing moderate to significant antibacterial activity. This suggests its potential use in developing new antibacterial agents (Khalid et al., 2016).
Role in HIV-1 Inhibition
It is involved in the development of CCR5 antagonists, which are significant in the inhibition of HIV-1 replication. This research contributes to the understanding of new therapeutic approaches in the treatment of HIV (Imamura et al., 2006).
Antiplatelet Aggregation Activity
1-(4-Bromobenzyl)piperidine-4-carbohydrazide derivatives have been studied for their antiplatelet aggregation activity, providing insights into potential new treatments for diseases related to blood clotting (Youssef et al., 2011).
Molecular Docking Analysis in Cancer Research
The compound's derivatives have been analyzed for their potential as chemotherapeutic agents, using molecular docking analysis to determine their effectiveness at the molecular level (Al-Mutairi et al., 2021).
Enzyme Inhibition Studies
Studies on enzyme inhibition, particularly focusing on acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), have utilized derivatives of this compound. These studies contribute to the understanding of enzyme interactions and potential treatments for related disorders (Khalid et al., 2014).
Treatment of Type II Diabetes
Derivatives have been synthesized and evaluated for their potential in treating Type II diabetes, particularly as inhibitors of α-glucosidase enzyme, indicating a new avenue for diabetes treatment (ur-Rehman et al., 2018).
properties
IUPAC Name |
1-[(4-bromophenyl)methyl]piperidine-4-carbohydrazide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18BrN3O/c14-12-3-1-10(2-4-12)9-17-7-5-11(6-8-17)13(18)16-15/h1-4,11H,5-9,15H2,(H,16,18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
COIRDMHLMJUCRM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(=O)NN)CC2=CC=C(C=C2)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18BrN3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801164289 | |
Record name | 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
312.21 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Bromobenzyl)piperidine-4-carbohydrazide | |
CAS RN |
1306738-67-9 | |
Record name | 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1306738-67-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Piperidinecarboxylic acid, 1-[(4-bromophenyl)methyl]-, hydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801164289 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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